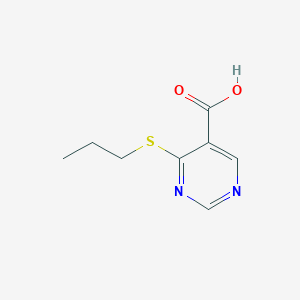![molecular formula C18H12N2O B13939369 Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- CAS No. 502422-32-4](/img/structure/B13939369.png)
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is a heterocyclic aromatic compound that combines the structural features of pyridine, naphthalene, and oxazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with 1-naphthaldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to form the oxazole ring . The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or naphthalene rings .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Oxazole: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
Uniqueness
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is unique due to its combination of structural features from pyridine, naphthalene, and oxazole.
Eigenschaften
CAS-Nummer |
502422-32-4 |
|---|---|
Molekularformel |
C18H12N2O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C18H12N2O/c1-2-8-14-13(6-1)7-5-9-15(14)18-20-17(12-21-18)16-10-3-4-11-19-16/h1-12H |
InChI-Schlüssel |
DTCUYJPWUOVEAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CO3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)




![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)





![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)


